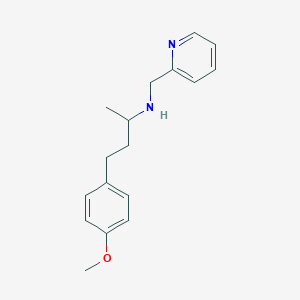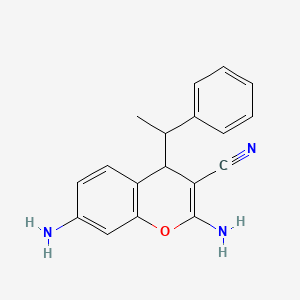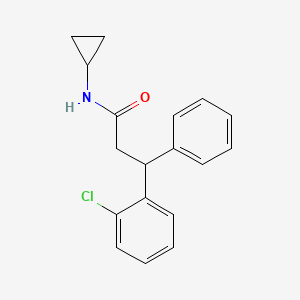![molecular formula C21H29ClN2O B6044998 N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B6044998.png)
N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide is a chemical compound with the molecular formula C22H30ClN2O. It is also known as CPP-109 and has been extensively studied for its potential use in treating addiction and substance abuse disorders.
Aplicaciones Científicas De Investigación
CPP-109 has been studied for its potential use in treating addiction and substance abuse disorders, particularly for cocaine and alcohol addiction. It is a potent inhibitor of the enzyme that metabolizes cocaine, leading to increased levels of the drug in the brain and a reduction in the rewarding effects of cocaine. CPP-109 has also been shown to reduce alcohol consumption in animal models.
Mecanismo De Acción
CPP-109 works by inhibiting the enzyme that metabolizes cocaine, leading to increased levels of the drug in the brain. This increased level of cocaine leads to a reduction in the rewarding effects of the drug, making it less attractive to the user. CPP-109 also works by increasing the levels of GABA, a neurotransmitter that has a calming effect on the brain, leading to a reduction in the cravings for cocaine and alcohol.
Biochemical and Physiological Effects:
CPP-109 has been shown to increase the levels of GABA in the brain, leading to a reduction in the cravings for cocaine and alcohol. It also reduces the rewarding effects of cocaine, making it less attractive to the user. CPP-109 has been shown to have minimal side effects and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-109 has several advantages for lab experiments, including its potency and selectivity for the enzyme that metabolizes cocaine. It is also well-tolerated in animal models, making it a safe and effective option for preclinical studies. However, its use is limited by the fact that it is not yet approved for human use and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of CPP-109. One potential direction is to further investigate its potential use in treating other substance abuse disorders, such as opioid addiction. Another direction is to study its mechanism of action in more detail, with the goal of developing more targeted and effective treatments for addiction. Additionally, the safety and efficacy of CPP-109 in human trials should be further explored to determine its potential for clinical use.
Conclusion:
CPP-109 is a promising compound for the treatment of addiction and substance abuse disorders. Its potent inhibition of the enzyme that metabolizes cocaine and its ability to increase GABA levels in the brain make it an attractive option for preclinical studies. While its use is currently limited, further research into its mechanism of action and potential clinical applications may lead to new and more effective treatments for addiction.
Métodos De Síntesis
CPP-109 can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 3-(1-cyclohexen-1-ylmethyl)piperidine to form the intermediate N-(2-chlorophenyl)-3-(1-cyclohexen-1-ylmethyl)piperidine-4-carboxamide. This intermediate is then reacted with propionyl chloride to form CPP-109.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O/c22-19-8-4-5-9-20(19)23-21(25)11-10-17-12-14-24(15-13-17)16-18-6-2-1-3-7-18/h1-2,4-5,8-9,17-18H,3,6-7,10-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRLHBDKFOXWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)CCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)
![4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6044918.png)


![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6044949.png)
![isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6044954.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6044983.png)

![1'-{[(4-methoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6044995.png)
![4-methyl-1-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6045006.png)